molecular formula C11H14O3 B1586455 Ethyl 3-methoxyphenylacetate CAS No. 35553-92-5

Ethyl 3-methoxyphenylacetate

Cat. No. B1586455
CAS RN: 35553-92-5
M. Wt: 194.23 g/mol
InChI Key: XXVVNHCWPHMLEZ-UHFFFAOYSA-N
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Description

Ethyl 3-methoxyphenylacetate is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as ethyl 2-3-methoxyphenyl acetate, benzeneacetic acid, 3-methoxy-, ethyl ester, and 3-methoxy-phenyl-acetic acid ethyl ester .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 3-Bromoanisole and Ethyl potassium malonate . Another method involves the use of ethanol and acetic acid in a process known as esterification .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI Key for this compound is XXVVNHCWPHMLEZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a clear, colorless liquid . It has a refractive index of 1.5045-1.5085 at 20°C . The compound has a molecular weight of 194.23 g/mol .

Scientific Research Applications

1. Analytical Chemistry and Chromatography

Ethyl 3-methoxyphenylacetate and similar compounds are used in analytical chemistry, particularly in chromatography. For instance, in a study by Krstulović et al. (1982), it was used for the simultaneous quantitative determination of 4-hydroxy-3-methoxyphenylacetic (homovanillic) acid and other monoamine metabolites in human lumbar cerebrospinal fluid, utilizing reversed-phase high-performance liquid chromatography with amperometric detection (Krstulović et al., 1982).

2. Synthesis of Organic Compounds

This compound is also involved in the synthesis of various organic compounds. For example, Velkov et al. (1997) described a method for synthesizing 5-methoxychroman-3-one, where 2′-Hydroxy-6′-methoxyphenylacetic acid ethyl ester was obtained as an intermediate (Velkov et al., 1997).

3. Pharmaceutical Research

In pharmaceutical research, derivatives of this compound are studied for their potential therapeutic applications. For instance, Thomas et al. (2017) investigated 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, a derivative of this compound, for its anti-proliferative activity and tumor cell selectivity (Thomas et al., 2017).

4. Chemical Characterization and Structure Analysis

This compound is also used in studies focusing on the chemical characterization and structure analysis of various compounds. For example, Kaur et al. (2012) reported on the crystal and molecular structures of certain compounds where this compound was a key component (Kaur et al., 2012).

5. Corrosion Inhibition ResearchIn the field of corrosion inhibition, derivatives of this compound have been synthesized and investigated for their efficiency in preventing metal corrosion. Djenane et al. (201

  • studied Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives, which are synthesized from compounds related to this compound, for their corrosion inhibition efficiency (Djenane et al., 2019).

Safety and Hazards

Ethyl 3-methoxyphenylacetate should be handled with care. It is recommended to ensure adequate ventilation, wear personal protective equipment, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

Future Directions

While the future directions for Ethyl 3-methoxyphenylacetate are not explicitly mentioned in the retrieved data, the compound’s potential for various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness, suggests that it could be further explored for newer therapeutic possibilities .

properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVVNHCWPHMLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189041
Record name Ethyl 3-methoxyphenylacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35553-92-5
Record name Ethyl 3-methoxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35553-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methoxyphenylacetate
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Record name Ethyl 3-methoxyphenylacetate
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Record name Ethyl 3-methoxyphenylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the structure of Ethyl 3-methoxyphenylacetate?

A1: [] this compound plays a crucial role as an intermediate in synthesizing various biologically active heterocyclic compounds. [] Its structure features an ester group positioned at a specific dihedral angle of 5.38° relative to the benzene ring. Additionally, an intramolecular C—H⋯O hydrogen bond leads to the formation of a nearly planar six-membered ring. This ring exhibits a dihedral angle of 3.92° with respect to the adjacent benzene ring, resulting in a near-coplanar arrangement of the two rings. This structural information is essential for understanding its reactivity and potential applications.

Q2: How is this compound utilized in the synthesis of complex molecules?

A2: [] this compound serves as a key starting material in the multi-step synthesis of the 1,4-ethano-3-benzazepine ring system. Specifically, it is converted into 6,7,8,9-tetrahydro-5-methyl-9,10-dioxo-5,8-methano-5H-benzocycloheptene, which subsequently undergoes further transformations to yield the desired tricyclic 1,4-ethano-3-benzazepine derivatives. This synthetic route highlights the versatility of this compound in constructing complex molecular architectures relevant to medicinal chemistry and drug discovery.

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